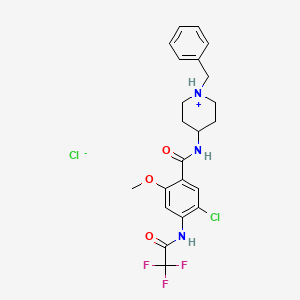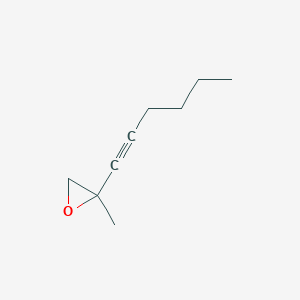
2-Hex-1-ynyl-2-methyl-oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hex-1-ynyl-2-methyl-oxirane is an organic compound with the molecular formula C9H14O. It is characterized by the presence of an oxirane ring (a three-membered epoxide ring) and an alkyne group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hex-1-ynyl-2-methyl-oxirane can be synthesized through several methods. One common synthetic route involves the reaction of chloroacetone with 1-hexyne. The reaction typically requires a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Hex-1-ynyl-2-methyl-oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include meta-chloroperoxybenzoic acid (MCPBA) and osmium tetroxide.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are common.
Substitution: Nucleophiles such as amines or alcohols can react with the oxirane ring under mild conditions.
Major Products Formed:
Oxidation: Formation of diols or other oxidized derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted oxirane derivatives.
Scientific Research Applications
2-Hex-1-ynyl-2-methyl-oxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Hex-1-ynyl-2-methyl-oxirane involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This leads to ring-opening reactions, forming more stable products. The alkyne group can also participate in addition reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
2-Methyl-2-(1-methylethyl)-oxirane: Similar structure but lacks the alkyne group.
1-Hexyne: Contains the alkyne group but lacks the oxirane ring.
2-Methyl-oxirane: Contains the oxirane ring but lacks the alkyne group
Uniqueness: 2-Hex-1-ynyl-2-methyl-oxirane is unique due to the presence of both an oxirane ring and an alkyne group. This combination of functional groups imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications .
Properties
CAS No. |
7138-42-3 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-hex-1-ynyl-2-methyloxirane |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-9(2)8-10-9/h3-5,8H2,1-2H3 |
InChI Key |
GFTVYOKWIIHNHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1(CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



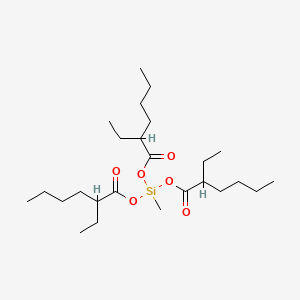
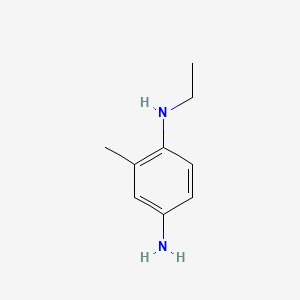
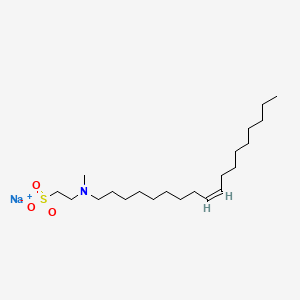

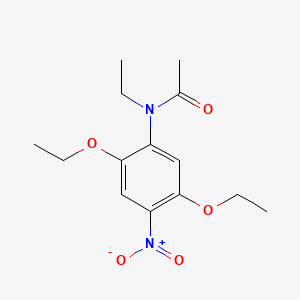

![2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate](/img/structure/B13769335.png)
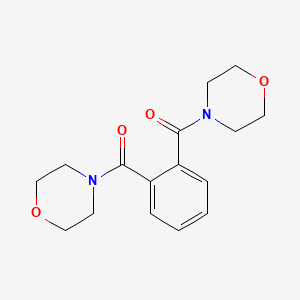

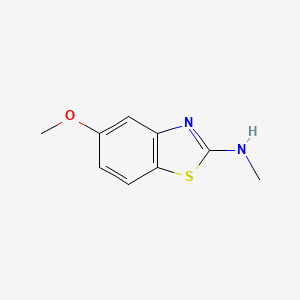
![[(3R,5S,8R,10S,13S,17R)-10,13-dimethyl-3-(trimethylazaniumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-trimethylazanium;diiodide](/img/structure/B13769356.png)

